((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H15ClN4OS and its molecular weight is 322.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone is a novel azabicyclic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure with a triazole moiety, which is known to impart significant biological activity. The structural formula can be represented as follows:
This molecular configuration suggests potential interactions with various biological targets due to its diverse functional groups.
Research indicates that compounds with similar azabicyclic structures often function as inhibitors of specific enzymes or receptors. For instance, studies on related azabicyclo compounds have shown that they can act as inhibitors of the enzyme N-acylethanolamine acid amidase (NAAA), which plays a critical role in the metabolism of endocannabinoids and inflammatory mediators .
In Vitro Studies
In vitro assays have demonstrated that derivatives of azabicyclic compounds exhibit significant inhibitory activity against NAAA. For example, one study reported an IC50 value of 0.64 μM for a structurally similar compound, indicating potent activity in the submicromolar range . The mechanism involved non-covalent interactions with the enzyme's active site, enhancing selectivity and reducing off-target effects.
In Vivo Studies
In vivo pharmacological evaluations have shown that these compounds can effectively reduce inflammation in animal models. For instance, a related compound demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats . This suggests that the compound may have therapeutic potential for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of azabicyclic compounds. Modifications to the substituents on the bicyclic core can lead to enhanced potency and selectivity. For example:
- Aliphatic side chains : The introduction of lipophilic groups has been shown to increase binding affinity to target enzymes.
- Aromatic substitutions : Variations in aromatic ring structures can significantly alter pharmacokinetic properties and bioavailability.
Table 1 summarizes key findings from SAR studies on related azabicyclic compounds:
Compound | IC50 (μM) | Target Enzyme | Comments |
---|---|---|---|
Compound A | 0.64 | NAAA | High selectivity |
Compound B | 0.33 | NAAA | Enhanced potency with aliphatic chain |
Compound C | 1.11 | FAAH | Moderate inhibition |
Case Studies
Several case studies highlight the therapeutic potential of azabicyclic compounds:
- Case Study 1 : A study on a related azabicyclic compound showed promising results in reducing pain and inflammation in models of arthritis, suggesting its applicability in chronic pain management.
- Case Study 2 : Another investigation focused on the neuroprotective effects of these compounds in models of neurodegenerative diseases, indicating potential benefits in treating conditions like Alzheimer's disease.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c15-13-4-3-12(21-13)14(20)19-9-1-2-10(19)6-11(5-9)18-8-16-7-17-18/h3-4,7-11H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJLAUFYZVJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(S3)Cl)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.